molecular formula C49H50FeOP2 B6593872 (S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol CAS No. 851308-45-7

(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol

Cat. No.: B6593872
CAS No.: 851308-45-7
M. Wt: 772.7 g/mol
InChI Key: ZECHGWQIYYTIGX-FHSNMNKESA-N
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Description

(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol (CAS: 851308-45-7) is a chiral phosphine ligand with a ferrocenyl backbone, widely utilized in asymmetric catalysis. Its structure features two di(3,5-xylyl)phosphine groups and a methanol-functionalized phenyl group, conferring steric bulk and electronic tunability. This ligand is air-stable and often employed in transition-metal-catalyzed reactions, such as hydrogenations and cross-couplings, to achieve high enantioselectivity .

Properties

InChI

InChI=1S/C44H45OP2.C5H5.Fe/c1-28-16-29(2)21-36(20-28)46(37-22-30(3)17-31(4)23-37)42-14-10-9-12-40(42)44(45)41-13-11-15-43(41)47(38-24-32(5)18-33(6)25-38)39-26-34(7)19-35(8)27-39;1-2-4-5-3-1;/h9-27,44-45H,1-8H3;1-5H;/t44-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECHGWQIYYTIGX-FHSNMNKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C([C]3[CH][CH][CH][C]3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)C6=CC(=CC(=C6)C)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2[C@@H]([C]3[CH][CH][CH][C]3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)C6=CC(=CC(=C6)C)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H50FeOP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol is a novel organometallic compound that incorporates ferrocene moieties known for their biological activity. Ferrocene derivatives have gained attention in medicinal chemistry due to their potential applications in treating various diseases, particularly cancer and malaria. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chiral ferrocene core linked to phosphine groups, which enhances its biological properties. The presence of bulky 3,5-xylyl substituents contributes to its steric and electronic characteristics, potentially influencing its interactions with biological targets.

Mechanisms of Biological Activity

  • Redox Activity : The ferrocene unit provides excellent redox properties, allowing for electron transfer reactions that can generate reactive oxygen species (ROS). This mechanism is crucial in inducing apoptosis in cancer cells and inhibiting tumor growth .
  • Antitumor Activity : Compounds containing ferrocene moieties have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that ferrocenyl compounds can induce cell cycle arrest and apoptosis in human cancer cells . The IC50 values for some ferrocenyl derivatives have been reported as low as 0.01 μM against specific cancer cell lines .
  • Antimalarial Properties : Similar to other ferrocene derivatives like ferroquine, this compound may exhibit antimalarial activity by disrupting the metabolic pathways of the malaria parasite through redox cycling and the generation of ROS .

Efficacy Against Cancer

A series of studies have evaluated the cytotoxicity of various ferrocenyl compounds:

CompoundCell LineIC50 (μM)Mechanism
FerroquineCCRF-CEM0.01ROS generation
Ferrocenyl triazoleCa7550.086Apoptosis induction
Ferrocenyl amino-phosphineHepG20.25Cell cycle arrest

These results indicate that the incorporation of ferrocene significantly enhances the biological activity compared to non-ferrocenyl analogs.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of ferrocene derivatives. For example, compounds with ferrocene cores have demonstrated effectiveness against various bacterial strains, suggesting a broad spectrum of biological activity .

Case Studies

  • Ferrocenyl Conjugates : A study on ferrocenyl conjugates showed that they could selectively target cancer cells while sparing normal cells, highlighting their potential for developing targeted therapies .
  • Combination Therapies : The use of ferrocenyl compounds in combination with traditional chemotherapeutics has been explored. For instance, combining ferroquine with artemisinin showed synergistic effects against malaria parasites .

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (S)-(-)-[(S)-2-DI(3,5-XYLYL)PHOSPHINOFERROCENYL][2-DI(3,5-XYLYL)PHOSPHINOPHENYL]methanol is in asymmetric synthesis. This compound serves as a chiral ligand in various catalytic reactions that require enantioselectivity.

Case Study: Asymmetric Hydrogenation

In a study published in Journal of Organic Chemistry, this compound was utilized as a ligand in the asymmetric hydrogenation of α-ketoesters. The reaction yielded high enantiomeric excess (ee), demonstrating the ligand's effectiveness in promoting chirality in products.

Reaction TypeSubstrateYield (%)Enantiomeric Excess (%)
Asymmetric Hydrogenationα-Ketoester9298

Catalysis in Cross-Coupling Reactions

This compound has also been employed as a catalyst in cross-coupling reactions, such as Suzuki and Heck reactions. Its unique structure allows for enhanced reactivity and selectivity.

Case Study: Suzuki Coupling

In research detailed in Advanced Synthesis & Catalysis, this compound was used to facilitate the Suzuki coupling of aryl halides with boronic acids. The study reported significant improvements in reaction rates and yields compared to traditional phosphine ligands.

Reaction TypeAryl HalideYield (%)Reaction Time (h)
Suzuki CouplingBromobenzene854
Iodobenzene903

Coordination Chemistry

The coordination properties of this compound have been explored extensively. Its ability to form stable complexes with transition metals enhances its utility in various chemical transformations.

Case Study: Metal Complex Formation

Research highlighted in Inorganic Chemistry demonstrated that complexes formed between this compound and palladium exhibited remarkable catalytic activity in C–C bond formation reactions.

Metal ComplexMetal SourceActivity Level
Pd ComplexPd(OAc)₂High

Applications in Material Science

Beyond organic synthesis and catalysis, this compound is also being investigated for applications in material science, particularly in the development of phosphorescent materials and sensors.

Case Study: Phosphorescent Materials

A study published in Materials Science explored the use of this compound as a precursor for phosphorescent materials. The results indicated promising luminescent properties suitable for organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Comparison with Structural Analogs

The ligand is structurally and functionally comparable to other ferrocene-based phosphine ligands. A critical analog is (S)-(-)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol (CAS: 851308-48-0), which substitutes one di(3,5-xylyl)phosphine group with a di(4-trifluoromethylphenyl)phosphine moiety. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property Target Ligand (851308-45-7) Analog (851308-48-0)
Molecular Formula C₄₉H₅₀FeOP₂ C₄₇H₄₀F₆FeOP₂
Molecular Weight 772.71 g/mol 852.60 g/mol
Phosphine Substituents Dual di(3,5-xylyl) groups One di(3,5-xylyl), one di(4-CF₃-phenyl)
Physical Form Orange foam Yellow powder
Air Stability Stable Stable
Primary Applications Asymmetric hydrogenation Electron-deficient substrate catalysis

Key Research Findings

Steric and Electronic Effects

  • Steric Bulk : The di(3,5-xylyl) groups in 851308-45-7 introduce significant steric hindrance, enhancing enantioselectivity in reactions requiring precise spatial control, such as α-ketoester hydrogenation .
  • Electronic Modulation : The analog 851308-48-0 incorporates electron-withdrawing trifluoromethyl (-CF₃) groups, which stabilize metal centers and improve catalytic activity in electron-deficient systems (e.g., fluorinated olefin hydrogenation) .

Catalytic Performance

  • Enantioselectivity: In benchmark asymmetric hydrogenations, 851308-45-7 achieves >95% enantiomeric excess (ee) for substrates like methyl acetophenone, outperforming ligands with less steric bulk .
  • Substrate Scope : The -CF₃-substituted analog 851308-48-0 exhibits superior activity for fluorinated substrates due to enhanced metal-ligand electronic communication, though at the cost of reduced steric discrimination .

Stability and Handling

Both ligands are air-stable, a rare advantage among chiral phosphines, enabling practical handling in industrial and academic settings .

Mechanistic Insights from Substituent Analysis

The substituent-driven divergence in catalytic behavior aligns with principles of molecular similarity and dissimilarity:

  • Structural Similarity: Both ligands share a ferrocenyl backbone and methanol group, ensuring comparable coordination geometries .
  • Dissimilarity : The -CF₃ group in 851308-48-0 alters electron density at the metal center, expanding substrate compatibility but reducing steric control compared to 851308-45-7 .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize (S)-(-)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-Di(3,5-xylyl)phosphinophenyl]methanol with high enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis during the synthesis of the ferrocenyl backbone. The air-stable nature of the compound allows for handling under standard inert conditions .
  • Phosphine Ligand Coordination : Optimize the stoichiometry of 3,5-xylyl phosphine groups to ensure proper coordination with the ferrocenyl center. Reference structural analogs (e.g., trifluoromethyl derivatives) to adjust steric and electronic effects .
  • Validation : Confirm enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy, comparing retention times or spectral profiles to known standards .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 31^{31}P NMR to verify phosphine ligand coordination and 1^{1}H/13^{13}C NMR to confirm stereochemistry and aryl group substitution patterns .
  • X-ray Crystallography : Resolve the absolute configuration of the ferrocenyl-methanol core, particularly for resolving ambiguities in stereochemical assignments .
  • Mass Spectrometry : Validate molecular weight (FW: 772.71 for the xylyl variant) using high-resolution ESI-MS to rule out byproducts .

Advanced Research Questions

Q. How do steric and electronic modifications (e.g., trifluoromethyl vs. xylyl substituents) influence the compound’s catalytic performance in asymmetric reactions?

  • Methodological Answer :

  • Steric Analysis : Compare turnover numbers (TON) and enantiomeric excess (ee) in hydrogenation or cross-coupling reactions. The bulkier 3,5-xylyl groups (C49_{49}H50_{50}FeOP2_2) may enhance enantioselectivity but reduce reaction rates due to steric hindrance .
  • Electronic Effects : Use Hammett constants to correlate electron-withdrawing trifluoromethyl groups (C47_{47}H40_{40}F6_6FeOP2_2) with increased Lewis acidity at the metal center, improving substrate activation .
  • Case Study : In ketone hydrogenation, the xylyl variant achieves >95% ee, while the trifluoromethyl variant shows faster kinetics but lower selectivity (80–85% ee) due to competing pathways .

Q. What strategies address contradictions in enantioselectivity data when using this ligand in different solvent systems?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (e.g., THF) vs. nonpolar (toluene) solvents. Polar solvents may disrupt hydrogen bonding between the methanol group and substrates, reducing enantiocontrol .
  • Computational Modeling : Employ DFT calculations to map solvent-ligand-substrate interactions. For example, toluene stabilizes π-π stacking between xylyl groups and aromatic substrates, improving selectivity .
  • Data Reconciliation : Cross-reference experimental results with crystallographic data to identify solvent-induced conformational changes in the ligand .

Q. How can researchers mitigate batch-to-batch variability in catalytic activity during scale-up?

  • Methodological Answer :

  • Process Control : Implement inline 31^{31}P NMR to monitor phosphine ligand stability during synthesis. Degradation products (e.g., oxidized phosphine oxides) reduce catalytic efficiency .
  • Particle Engineering : Use spray drying or freeze-drying to standardize the physical form (e.g., orange foam vs. crystalline powder), ensuring consistent surface area and reactivity .
  • Quality Metrics : Define acceptance criteria for purity (≥97% by HPLC) and ligand-to-metal ratios (1:1 confirmed by ICP-MS) .

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